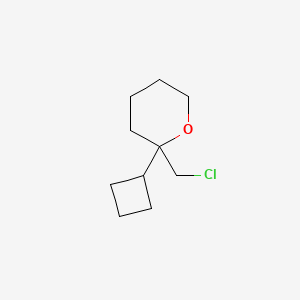
2-(Chloromethyl)-2-cyclobutyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-cyclobutyloxane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclobutyloxane typically involves the chloromethylation of cyclobutanone. One common method includes the reaction of cyclobutanone with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-cyclobutyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Cyclobutylamines, cyclobutyl ethers.
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylmethanol.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-cyclobutyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-cyclobutyloxane involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-2-cyclopropylmethane
- 2-(Chloromethyl)-2-cyclopentylmethane
- 2-(Chloromethyl)-2-cyclohexylmethane
Uniqueness
2-(Chloromethyl)-2-cyclobutyloxane is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its analogs with three, five, or six-membered rings. The strain in the cyclobutane ring influences its reactivity and stability, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H17ClO |
|---|---|
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-cyclobutyloxane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(9-4-3-5-9)6-1-2-7-12-10/h9H,1-8H2 |
Clave InChI |
CLOLWUHUNXFUOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)(CCl)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
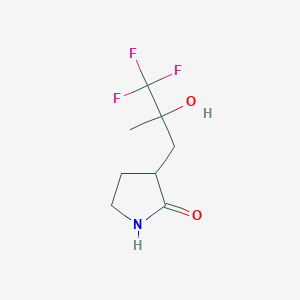
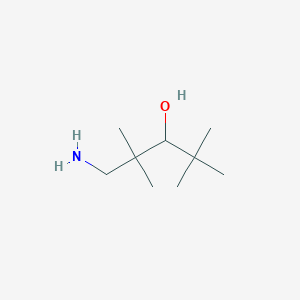
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
amine](/img/structure/B13186450.png)

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
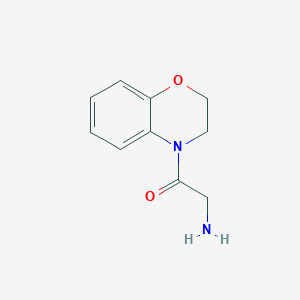
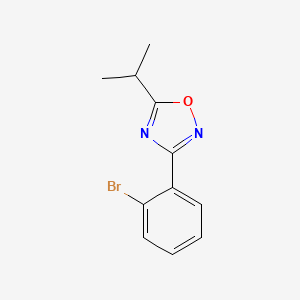
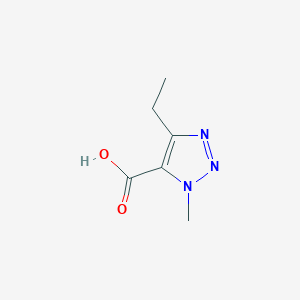

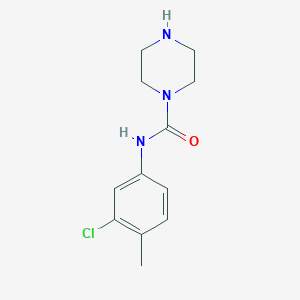
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
